molecular formula C17H15NO2 B1174534 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one

1-Ethyl-2-hydroxy-3-phenylquinolin-4-one

Cat. No.: B1174534
M. Wt: 265.312
InChI Key: UVMBIUGTNDGJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-hydroxy-3-phenylquinolin-4-one is a synthetic quinolinone derivative offered for research and development purposes. Quinolin-4-one scaffolds are recognized in medicinal chemistry for their broad spectrum of biological activities, making them attractive lead compounds for developing new therapeutic agents . These compounds and their analogs have been extensively investigated for their potential antibacterial, anticancer, and antitubercular properties . The specific substitution pattern on the quinolinone core, such as the phenyl group at the 3-position and the hydroxy group at the 2-position, is known to significantly influence biological activity and interaction with cellular targets like tubulin, potentially leading to apoptosis and cell cycle arrest . Researchers value this compound for exploring structure-activity relationships (SAR) in the design of novel antiproliferative or antimicrobial agents. This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.312

IUPAC Name

1-ethyl-4-hydroxy-3-phenylquinolin-2-one

InChI

InChI=1S/C17H15NO2/c1-2-18-14-11-7-6-10-13(14)16(19)15(17(18)20)12-8-4-3-5-9-12/h3-11,19H,2H2,1H3

InChI Key

UVMBIUGTNDGJPV-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Hydroxy 3 Phenylquinolin 4 One

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups present within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy provides critical information about the covalent bonding and functional groups in a molecule. For 1-Ethyl-4-hydroxy-3-phenylquinolin-2(1H)-one, the FT-IR spectrum is expected to show characteristic absorption bands that confirm its key structural features.

A very broad absorption band is anticipated in the region of 2500-3400 cm⁻¹, which is characteristic of a strongly hydrogen-bonded hydroxyl (-OH) group. This is consistent with studies on analogous compounds like 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, where intermolecular O—H···O hydrogen bonds between the hydroxyl and carbonyl groups are observed, forming chain-like structures in the crystal lattice. nih.gov

The spectrum will also feature a strong absorption band for the C=O stretching vibration of the amide group in the quinolinone ring, typically observed around 1650-1670 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the N-ethyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both the quinoline (B57606) system and the phenyl substituent) will produce several peaks in the 1450-1620 cm⁻¹ region. rsc.org

Table 1: Expected FT-IR Absorption Bands for 1-Ethyl-4-hydroxy-3-phenylquinolin-2(1H)-one

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400-2500O-H stretch (broad)Hydrogen-bonded hydroxyl
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (Ethyl group)
1670-1650C=O stretchAmide carbonyl (C-2)
1620-1450C=C stretchAromatic rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. For 1-Ethyl-4-hydroxy-3-phenylquinolin-2(1H)-one, distinct signals are expected for the ethyl group, the phenyl substituent, and the quinolinone core.

The N-ethyl group should produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methylene quartet is expected to appear downfield, around 4.0-4.3 ppm, due to the deshielding effect of the adjacent nitrogen atom. The methyl triplet would be further upfield.

The protons of the 3-phenyl group and the four protons on the benzo- part of the quinolinone ring (H-5, H-6, H-7, H-8) will generate a complex series of signals in the aromatic region, typically between 7.0 and 8.2 ppm. The H-5 proton is often the most deshielded among the benzo-protons due to the anisotropic effect of the C-4 hydroxyl group and the C-2 carbonyl group. The broad signal for the hydroxyl proton (4-OH) can appear over a wide chemical shift range and may sometimes not be observed due to exchange with trace amounts of water in the solvent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
N-CH₂-CH₃~1.3-1.5Triplet (t)~7.2
N-CH₂-CH₃~4.0-4.3Quartet (q)~7.2
Aromatic H (Phenyl + Quinolinone)~7.0-8.2Multiplet (m)-
4-OHVariable (broad)Singlet (s)-

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for 1-Ethyl-4-hydroxy-3-phenylquinolin-2(1H)-one is expected to show 17 distinct signals, corresponding to each carbon in the molecule.

The most downfield signal would be the carbonyl carbon (C-2) of the quinolinone ring, anticipated around δ 161-163 ppm. rsc.org The carbon bearing the hydroxyl group (C-4) would also be significantly downfield. The carbons of the N-ethyl group will appear in the aliphatic region, with the methylene carbon (~40-45 ppm) being more deshielded than the methyl carbon (~13-15 ppm). The remaining signals, corresponding to the ten sp²-hybridized carbons of the phenyl ring and the quinolinone core, will be found in the aromatic region (δ 115-140 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C-2 (C=O)~161-163
C-4 (C-OH)~150-155
C-4a, C-8a, Phenyl C-1'~138-140
C-5, C-6, C-7, C-8, Phenyl C-2' to C-6'~115-132
C-3~120-125
N-CH₂~40-45
N-CH₂-CH₃~13-15

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of the complex structure. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the methylene and methyl protons of the N-ethyl group. It would also help trace the coupling network among the protons in the aromatic regions (H-5 through H-8 and the phenyl ring protons), aiding their specific assignment. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to unequivocally assign the signals for the N-CH₂ and N-CH₃ carbons, as well as all protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected from the N-CH₂ protons to the C-2 carbonyl carbon and the C-8a bridgehead carbon. Protons on the phenyl ring would show correlations to C-3, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the N-ethyl protons and the H-8 proton of the quinolinone ring, or between the N-ethyl protons and the ortho-protons of the 3-phenyl substituent, depending on the rotational orientation of the phenyl group. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one (formula: C₁₇H₁₅NO₂), the molecular weight is 265.31 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 265 or 266, respectively. rsc.org The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules could include:

Loss of the ethyl group (C₂H₅•, 29 Da) from the molecular ion.

Loss of a carbon monoxide (CO, 28 Da) molecule from the quinolinone ring.

Cleavage of the phenyl group (C₆H₅•, 77 Da).

Table 4: Predicted Mass Spectrometry Fragments

m/z ValueIdentity
266[M+H]⁺ (Protonated Molecule)
265[M]⁺ (Molecular Ion)
237[M - CO]⁺ or [M+H - C₂H₅]⁺
188[M - C₆H₅]⁺

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org

For organic molecules like this compound, the most common electronic transitions are π → π* and n → π*. youtube.comyoutube.com The quinolinone core, with its conjugated π-system and heteroatoms (nitrogen and oxygen) bearing non-bonding electrons (lone pairs), gives rise to these characteristic absorptions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org The extended conjugation in the quinolinone ring system, further influenced by the phenyl substituent at the C3 position, dictates the energy of these transitions.

n → π Transitions:* These transitions move an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a π* antibonding orbital. youtube.com These are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. youtube.com

Table 1: Illustrative UV-Vis Absorption Data for Related Chromophores This table presents typical absorption ranges for the electronic transitions expected in the target compound, based on general principles and data for similar structures.

Type of Transition Typical Wavelength (λmax) Range Expected Molar Absorptivity (ε)
π → π* 200-350 nm High (>10,000 L·mol⁻¹·cm⁻¹)

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction provides the most precise structural data for a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to build a three-dimensional model of the electron density, and thus the atomic positions. nih.gov

For this compound, this analysis would definitively establish:

The planarity of the quinolinone ring system.

The dihedral angle between the quinolinone ring and the phenyl substituent at the C3 position.

The conformation of the N-ethyl group relative to the ring.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the 2-hydroxy group and the 4-keto group, which dictate the crystal packing.

Although specific crystallographic data for the title compound is not available, studies on similar heterocyclic compounds provide insight into the expected results. For instance, the analysis of other quinoline derivatives has confirmed their crystal systems, space groups, and precise molecular geometries. acs.org

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Related Heterocyclic Compound This table illustrates the type of parameters obtained from a single-crystal XRD experiment, using data for a representative substituted quinoline as an example.

Parameter Example Value
Chemical Formula C₂₄H₂₆N₂O₄S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 20.795 (8)
b (Å) 7.484 (2)
c (Å) 10.787 (2)
β (°) 93.96 (2)
Volume (ų) 1674.8 (6)

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Morphological Structures

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. PXRD is valuable for:

Confirming the crystallinity of a synthesized batch of this compound.

Identifying different polymorphic forms of the compound, which may have distinct physical properties.

Determining the unit cell parameters of the crystal lattice. nih.gov

The PXRD pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, for example, was successfully indexed to determine its monoclinic crystal system and unit cell dimensions from powder data. nih.gov A similar analysis would be applicable to this compound.

Electron Spin Resonance (ESR) Spectroscopy (where applicable to metal complexes of the compound)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov The compound this compound itself is a diamagnetic species with no unpaired electrons and is therefore ESR-silent.

However, its 2-hydroxy-4-one functionality makes it an excellent chelating agent, capable of forming stable complexes with transition metal ions. If complexed with a paramagnetic metal ion like copper(II), the resulting complex would be ESR-active. researchgate.netacs.org

The ESR spectrum of a copper(II) complex with this ligand would provide valuable information about:

The coordination environment and geometry of the copper(II) center (e.g., square-planar, tetrahedral, or octahedral). researchgate.netacs.org

The nature of the donor atoms (N,O) bonded to the copper ion, through the analysis of g-values and hyperfine coupling constants. rsc.org

The electronic ground state of the copper(II) ion. acs.org

Studies on copper(II) complexes with other N,O-donor ligands show that the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) are highly sensitive to the geometry and covalency of the metal-ligand bonds. researchgate.netrsc.org

Table 3: Representative ESR Parameters for a Copper(II) Complex with an N,O-Donor Ligand This table shows typical ESR parameters that could be expected for a Cu(II) complex of this compound, based on data from similar complexes. | Parameter | Typical Value Range | Information Provided | | :--- | :--- | :--- | | g|| | 2.2 - 2.4 | Geometry and Covalency | | g⊥ | 2.0 - 2.1 | Geometry and Covalency | | A|| (x 10⁻⁴ cm⁻¹) | 120 - 200 | Covalency of Metal-Ligand Bond | | A⊥ (x 10⁻⁴ cm⁻¹) | 10 - 50 | Covalency of Metal-Ligand Bond |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The process typically involves the combustion of a small, precisely weighed sample. The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared with the theoretical percentages calculated from the compound's proposed molecular formula (C₁₇H₁₅NO₂). A close match between the found and calculated values provides strong evidence for the compound's stoichiometric purity and identity. mdpi.comias.ac.inresearchgate.net

Table 4: Elemental Analysis Data for this compound

Element Theoretical % (Calculated for C₁₇H₁₅NO₂) Found % (Experimental)
Carbon (C) 76.96 Data not available in surveyed literature
Hydrogen (H) 5.70 Data not available in surveyed literature

Chemical Reactivity and Derivatization Strategies for 1 Ethyl 2 Hydroxy 3 Phenylquinolin 4 One

Tautomerism and Isomerism in the Quinolin-4-one System

The quinolin-4-one scaffold, also known as a quinolone, is a heterocyclic system that can exist in several isomeric forms, most commonly as quinolin-4(1H)-ones and quinolin-2(1H)-ones. mdpi.com The title compound, 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one, is part of the broader class of 4-hydroxy-2-quinolones, which are noted for their interesting biological activities. nih.govnih.gov

A key feature of this system is its capacity for tautomerism. The structure of "this compound" can exist in equilibrium with its tautomeric form, 1-Ethyl-4-hydroxy-3-phenylquinolin-2(1H)-one . This represents a significant keto-enol tautomerization.

Quinolin-4-one form (Keto): Features a ketone at the C4 position and a hydroxyl group at the C2 position.

Quinolin-2-one form (Enol): Presents as a 4-hydroxy substituted quinolin-2(1H)-one, where the C2 position has a carbonyl group and C4 bears a hydroxyl group. nih.gov

This equilibrium is crucial as the reactivity of the molecule can be dictated by the dominant tautomer under specific reaction conditions. For instance, studies on analogous β-keto esters within heterocyclic systems have shown that the compound may exist predominantly in the enol form in the solid state or non-polar solvents, while a mixture of both tautomers can be present in polar solvents like DMSO. researchgate.netresearchgate.net The N-ethyl group is fixed, but the mobile proton allows for the interconversion between these two principal tautomeric forms, influencing the molecule's electronic properties and reaction pathways.

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is susceptible to electrophilic aromatic substitution (EAS). youtube.com These reactions, which include nitration, halogenation, and sulfonation, typically occur on the more electron-rich benzene portion of the scaffold (positions C5, C6, C7, and C8). masterorganicchemistry.com

In this compound, the substituents on the heterocyclic ring heavily influence the regioselectivity of EAS reactions on the carbocyclic ring. The functional groups present exert the following effects:

Activating Groups: The hydroxyl group at C2 (or C4 in the tautomer) and the N-ethyl group are electron-donating and activate the ring system towards electrophilic attack.

Deactivating Group: The carbonyl group (at C4 or C2) is electron-withdrawing and deactivates the ring.

Phenyl Group: The C3-phenyl group is sterically bulky and can influence the accessibility of certain positions.

Considering these combined effects, electrophilic attack is predicted to occur preferentially at the C6 and C8 positions of the quinoline nucleus. For example, nitration using nitric acid in a sulfuric acid medium or bromination with bromine and a Lewis acid catalyst would likely yield 6- and/or 8-substituted derivatives. While substitution on the heterocyclic ring is also possible, as seen in the nitration of a related quinolinone at the C3 position researchgate.net, reactions on the carbocyclic ring are more common for standard EAS conditions.

Nucleophilic Reactivity and Additions at Key Positions

The this compound structure possesses several electrophilic centers that are susceptible to attack by nucleophiles. Key positions for nucleophilic reactivity include C2, C3, and C4.

Reactivity at C4: The carbonyl group at the C4 position (in the 4-one tautomer) is a classic electrophilic site for nucleophilic addition reactions.

Reactivity at C2: In the 2-one tautomer, the C2 carbonyl is part of a cyclic amide (a lactam), and its reactivity can be exploited. For example, related quinolinones react with amines like ethylenediamine (B42938) to form carboxamide derivatives. mdpi.com

Reactivity at C3: The C3 position can be made susceptible to nucleophilic substitution if a suitable leaving group is introduced. In a related system, a bromine atom at C3 was readily displaced by nucleophiles. nih.gov Furthermore, a derivative of the title compound, ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate, demonstrates significant reactivity towards a variety of nitrogen and carbon nucleophiles. researchgate.netdergipark.org.tr This highlights how acylation at C3 activates the system for further transformations. The synthesis of analogs through nucleophilic substitution of a bromine atom on a C3-side chain by primary amines has also been reported. researchgate.net

Cyclization Reactions and Ring Fusions from Derivatives

Derivatives of this compound are excellent precursors for constructing fused heterocyclic systems. nih.gov By introducing appropriate functional groups, intramolecular cyclization reactions can be initiated to form new rings fused to the quinolone core.

For example, a derivative containing a 1,3-dicarbonyl moiety at the C3 position can serve as a versatile starting point. Depending on the subsequent reagent, this can lead to the formation of fused pyran rings, creating pyrano[3,2-c]quinoline structures. This strategy is analogous to the synthesis of pyranonaphthoquinones from related hydroxy-naphthoquinone precursors. nih.gov The synthesis of complex fused systems, such as pyrazino-furo-quinolines, has been documented starting from 4-hydroxy-2-quinolone building blocks. nih.gov These cyclization reactions significantly expand the structural diversity achievable from the parent quinolone, leading to novel polycyclic compounds.

Oxidative and Reductive Transformations

The quinolin-4-one scaffold can undergo both oxidative and reductive transformations, allowing for further functionalization. youtube.com

Reductive Transformations:

Carbonyl Reduction: The ketone at the C4 position can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netcarewellpharma.in This conversion to 1-Ethyl-2,4-dihydroxy-3-phenyl-1,4-dihydroquinoline alters the electronic and steric properties of the molecule.

Ring Reduction: The heterocyclic (pyridine) portion of the quinoline ring can be reduced via catalytic hydrogenation. More powerful reduction methods like Birch reduction could potentially reduce the carbocyclic ring. carewellpharma.in

Electroreductive Coupling: An electroreductive intermolecular coupling of 4-quinolones with ketones has been shown to yield C2-substituted derivatives, demonstrating a reductive pathway for C-C bond formation. acs.org

Oxidative Transformations:

Oxidative Annulation: While typically used in the synthesis of the quinoline ring itself, oxidative conditions can be applied to derivatives. organic-chemistry.org

Side-Chain Oxidation: If alkyl substituents were present on the C3-phenyl ring, they could potentially be oxidized to carboxylic acids under strong oxidizing conditions. youtube.com

Formation of Heterocyclic Systems through Reaction with Diverse Reagents

A highly effective strategy for creating novel molecular architectures involves acylating the C3 position of the quinolone core to introduce a β-dicarbonyl or related reactive moiety. A prime example is the derivative ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate . This intermediate serves as a versatile precursor for a wide range of heterocyclic systems through condensation reactions with various binucleophilic reagents. researchgate.netdergipark.org.tr

Pyrazoles: The 1,3-dicarbonyl system of the precursor readily reacts with hydrazine (B178648) or substituted hydrazines in a Knorr-type synthesis to yield pyrazole (B372694) rings attached to the C3 position of the quinolone. nih.govyoutube.comorganic-chemistry.orgresearchgate.net

Pyrimidines: Condensation of the dioxobutanoate derivative with urea, thiourea, or amidines provides access to quinolone-pyrimidine hybrids. organic-chemistry.orgtandfonline.comresearchgate.net

Oxazines: Reaction of the precursor with hydroxylamine (B1172632) hydrochloride can lead to the formation of an oxazine (B8389632) ring system. researchgate.netdergipark.org.tr

Triazines: Treatment of the dioxobutanoate derivative with reagents like aminoguanidine (B1677879) can be used to construct fused triazine systems. researchgate.netdergipark.org.tr

Furoquinolones: While not formed from the dioxobutanoate, furoquinolones represent another important class of fused heterocycles derived from 4-hydroxy-2-quinolones, highlighting the versatility of the core structure in building heteroannulated products. researchgate.netnih.gov

Interactive Table: Synthesis of Heterocycles from a Quinolin-4-one Derivative
Precursor Derivative Reagent Resulting Heterocycle Reference(s)
C3-(1,3-dicarbonyl) Hydrazine Hydrate Pyrazole researchgate.net, dergipark.org.tr
C3-(1,3-dicarbonyl) Urea / Thiourea Pyrimidine researchgate.net, dergipark.org.tr
C3-(1,3-dicarbonyl) Hydroxylamine HCl Oxazine researchgate.net, dergipark.org.tr
C3-(1,3-dicarbonyl) Aminoguanidine Triazine researchgate.net, dergipark.org.tr

Derivatization for Structure-Reactivity Relationship (SRR) Studies

Systematic derivatization of the this compound scaffold is a cornerstone of structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies. nih.gov By making targeted modifications at various positions, researchers can probe how changes in the molecule's structure affect its chemical reactivity and, consequently, its biological properties. nih.gov

Common derivatization strategies include:

Modification at C3: Introducing different substituents on the C3-phenyl ring or converting the C3 position into various functional groups (e.g., amides, esters) allows for the exploration of electronic and steric effects. mdpi.com

Modification at N1: Varying the alkyl group at the N1 position (e.g., replacing ethyl with methyl or longer chains) can impact the molecule's lipophilicity and interactions with biological targets.

Modification of the Carbocyclic Ring: Introducing substituents at positions C6 or C7 is a common strategy to modulate activity, as seen in many quinolone-based drug discovery programs. nih.govorientjchem.org

These studies are crucial for optimizing the properties of the lead compound, whether for enhancing its efficacy as a potential therapeutic agent or for fine-tuning its characteristics for materials science applications.

Interactive Table: Examples of Derivatization for SRR/SAR Studies
Position of Derivatization Type of Modification Purpose of Study Reference(s)
C3 Introduction of long alkyl side chains Investigate impact on antimicrobial activity nih.gov
C3 Synthesis of various carboxamides Evaluate antioxidant properties mdpi.com
C6 / C7 Introduction of various substituents (e.g., halogens) Study impact on antimicrobial activity nih.gov
C7 Substitution with different amino groups Modify antimicrobial spectrum of fluoroquinolones orientjchem.org

Strictly Excluding Any Clinical Human Trial Data, Dosage, Administration, Safety, or Adverse Effect Profiles.

Antitubercular Activity (In Vitro)

The quinolone scaffold, a core component of 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one, has been a subject of interest in the search for new antitubercular agents. rsc.orgrsc.org Tuberculosis (TB) remains a significant global health issue, exacerbated by the emergence of multi- and extremely-drug-resistant (MDR and XDR) strains of Mycobacterium tuberculosis. rsc.org This has driven research into novel chemical structures with potential antimycobacterial effects. nih.gov

Screening of compound libraries has identified quinolone derivatives as having activity against M. tuberculosis. rsc.orgrsc.org For instance, a hit-to-lead optimization campaign based on a quinolone scaffold led to the synthesis of derivatives with significant in vitro activity against the M. tuberculosis H37Rv strain. rsc.org Some of these optimized compounds demonstrated Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range and were also effective against tested MDR-TB strains. rsc.org Further research has identified quinoline-based compounds bearing an isoxazole (B147169) side-chain as potent agents against both replicating and non-replicating M. tuberculosis, with some exhibiting submicromolar activity. acs.org The activity of these compounds was retained against rifampin, isoniazid, and streptomycin-resistant strains, suggesting a promising avenue for new TB drug development. acs.org While specific data for this compound is not detailed in these broad studies, the consistent antitubercular activity of the general quinolone class provides a strong rationale for its investigation in this context. rsc.orgrsc.orgacs.orgnih.gov

The table below summarizes the in vitro antitubercular activity of select quinolone derivatives against M. tuberculosis H37Rv, illustrating the potential of this chemical class.

Compound SeriesKey Structural FeaturesActivity Range (MIC)Reference
Quinolone DerivativesOptimized side chains1.2–3 µg/mL rsc.org
Quinolone-Isoxazole HybridsIsoxazole-containing side-chain0.77–0.95 µM acs.org
Isonicotinyl HydrazonesPhenylthiourea linkage0.49 µM nih.gov

This table presents data for related quinolone compounds to illustrate the general antitubercular potential of the scaffold.

Antimalarial Activity (In Vitro against Plasmodium falciparum)

Quinolone derivatives have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The 4(1H)-quinolone scaffold, in particular, has been a focus of antimalarial research. researchgate.net These compounds are known to target the cytochrome bc1 complex of malaria parasites, an essential enzyme in the electron transport chain, thereby inhibiting parasite growth. researchgate.net

The development of resistance to existing antimalarial drugs necessitates the search for new therapeutic agents. nih.gov Antibiotics, including quinolones, have been evaluated for their antiplasmodial effects. nih.gov Studies show that quinolones exhibit activity against intraerythrocytic stages of multidrug-resistant P. falciparum, although their action may be slower compared to traditional antimalarials. nih.gov

Lead optimization efforts within the 4(1H)-quinolone class have yielded compounds with potent, low nanomolar activity against P. falciparum. researchgate.net For example, the introduction of a 2-pyridyl substituent in place of a 3-aryl side chain on the quinolone core resulted in compounds with high potency and improved aqueous solubility. researchgate.net This highlights the tunability of the quinolone scaffold for antimalarial efficacy. While specific IC50 values for this compound are not prominently reported, the established anti-plasmodial action of the 4(1H)-quinolone class supports its potential in this therapeutic area. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Influence of N1 Substitution (e.g., ethyl vs. cyclopropyl) on Biological Effect

In many quinolone series, a cyclopropyl (B3062369) group at the N1 position has been found to increase activity compared to an ethyl group. mdpi.com This enhancement is often attributed to favorable steric and spatial effects that influence the molecule's interaction with its biological target, such as DNA gyrase in bacteria. mdpi.com The choice of the N1-substituent, whether ethyl, cyclopropyl, or a substituted phenyl ring, can significantly modulate the potency and spectrum of the compound. nih.govmdpi.com

Role of 2-hydroxy and 4-one Moieties in Activity

The 4-hydroxy-2-quinolone scaffold itself is a recognized pharmacophore in various biologically active molecules. mdpi.com The presence of these specific oxygenated moieties contributes to the electronic and binding properties necessary for interaction with biological macromolecules. nih.gov

Impact of 3-Phenyl and Other Substituents on Biological Profile

The nature and orientation of the substituent at the C3 position significantly impact the biological profile of quinolones. For potent activity, it is believed that the substituent at this position should be coplanar with the quinoline (B57606) ring system. mdpi.com In the case of this compound, the 3-phenyl group is a key determinant of its properties.

Studies on related 3-arylquinolones and isoquinolones have shown that substitutions on this aryl ring can fine-tune the compound's activity. nih.govnih.gov For example, in a series of 2-phenyl-4-quinolone carboxylic acids, analogs with a meta-fluoro substitution on the 2-phenyl group displayed the highest in vitro anticancer activity. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl ring at C3 can alter the electronic profile of the entire molecule, thereby influencing its interaction with biological targets. nih.gov

Investigation of Molecular Targets and Ligand-Target Interactions (In Vitro/In Silico)

Identifying the molecular targets of quinolone derivatives is key to understanding their mechanism of action. acs.org For antibacterial quinolones, the primary targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are essential for bacterial DNA replication, and quinolones act by stabilizing a transient enzyme-DNA complex, leading to double-strand breaks in the DNA that are fatal to the bacterium. nih.govyoutube.com

In silico molecular docking studies are frequently used to predict the binding interactions between quinolone ligands and their target proteins. researchgate.netnih.govresearchgate.net These computational models can elucidate how the compound fits into the active site of an enzyme, such as the DNA-gate region of DNA gyrase. researchgate.net Docking simulations of quinolone derivatives into the active site of E. coli DNA gyrase have shown binding affinities comparable to known inhibitors, corroborating in vitro findings. researchgate.net These studies often highlight key interactions, such as the chelation of a magnesium ion via the C3 and C4 oxygen atoms of the quinolone core, which helps to anchor the drug in place. nih.gov

Beyond antibacterial targets, quinolone scaffolds have been investigated for other activities. Molecular docking has been used to explore the binding of 4-phenyl-2-quinolone derivatives to the colchicine-binding site of tubulin, suggesting a potential mechanism for their observed anticancer effects. nih.govnih.gov For antimalarial 4(1H)-quinolones, the established target is the cytochrome bc1 complex, where they are thought to bind to the Q_o or Q_i site, disrupting mitochondrial respiration in the parasite. researchgate.net

The table below lists potential molecular targets for the broader quinolone class, as identified through in vitro and in silico investigations.

Biological ActivityPotential Molecular TargetOrganism/SystemReference
AntibacterialDNA Gyrase (GyrA, GyrB subunits)Bacteria (e.g., E. coli) acs.orgnih.gov
AntibacterialTopoisomerase IV (ParC, ParE subunits)Bacteria (e.g., S. pneumoniae) acs.orgnih.gov
AntimalarialCytochrome bc1 complexPlasmodium falciparum researchgate.net
AnticancerTubulin (Colchicine-binding site)Human Cancer Cells nih.govnih.gov
AnticancerPhosphatidylinositol 3-kinase (PI3Kα)Human Cancer Cells mdpi.com

Computational and Theoretical Investigations of 1 Ethyl 2 Hydroxy 3 Phenylquinolin 4 One

Quantum Chemical Calculations (DFT, PM3)

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and the semi-empirical PM3 method are commonly employed to model molecular properties.

This analysis would determine the most stable three-dimensional arrangement of atoms in 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one. The process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Conformational analysis would explore the rotational freedom around single bonds, such as the bond connecting the phenyl group to the quinolinone core and the bonds within the ethyl group, to identify different stable conformers and their relative energies.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. The analysis would also map the electron density distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.

Hardness (η) and Softness (S) describe the resistance of a molecule to changes in its electron distribution.

Ionization Potential (I) is the energy required to remove an electron.

Electron Affinity (A) is the energy released when an electron is added.

The Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

These parameters are valuable for comparing the reactivity of different compounds.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas are neutral. This analysis helps in understanding non-covalent interactions, including hydrogen bonding.

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Infrared (IR) spectroscopy: Calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy: It is possible to calculate the chemical shifts for ¹H and ¹³C atoms in the molecule. Comparing these calculated shifts with experimental data helps to confirm the molecular structure.

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein receptor. This analysis would involve docking this compound into the active site of a biologically relevant protein. The results would provide a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. The analysis would also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial in drug discovery for assessing the potential of a compound as a therapeutic agent.

Prediction of Binding Modes and Interaction Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For a compound like this compound, docking simulations would be performed against a specific protein target to understand how it fits into the active site. The process involves using scoring functions to rank different binding poses. Studies on related hydroxyquinoline derivatives have successfully employed this approach to identify key interactions. For instance, in silico docking of newly designed hydroxyquinoline derivatives against bacterial protein targets revealed binding energies ranging from 2.17 to 8.45 kcal/mol. tandfonline.com Similarly, docking simulations of other 4-hydroxy-2-quinolone analogues against the Anaplastic Lymphoma Kinase (ALK) receptor have shown stable binding within the active site, with docking scores such as -8.054 kcal/mol. mdpi.comsciforum.net These studies typically use software suites like AutoDock, Schrödinger, or DOCK6 to perform the calculations. researchgate.netespublisher.com The results help in visualizing the ligand-protein complex and identifying the crucial amino acid residues involved in the interaction.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Following the prediction of a binding mode, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is performed. The most significant of these are hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom in a polar bond (e.g., O-H or N-H) and an electronegative atom (O, N). In the case of this compound, the hydroxyl (-OH) group and the carbonyl (C=O) group are potential hydrogen bond donors and acceptors, respectively. Computational studies on analogous 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one derivatives have demonstrated the formation of well-conserved hydrogen bonds with amino acid residues in the active pocket of the EGFRK tyrosine kinase domain. researchgate.net For example, docking studies of a 4-hydroxy-2-quinolone analogue with the ALK receptor identified key hydrogen bonds with the residues Met1199 and Glu1197. mdpi.com

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The ethyl and phenyl groups of this compound would be expected to form significant hydrophobic contacts with nonpolar amino acid residues in a receptor's binding cavity. mdpi.com

The table below illustrates typical interaction data obtained from docking studies of related quinolone derivatives.

Compound TypeProtein TargetKey Interacting ResiduesInteraction TypeReference
4-hydroxy-2-quinolone analogueAnaplastic Lymphoma Kinase (ALK)Met1199, Glu1197Hydrogen Bond mdpi.com
4-hydroxy-2-quinolone analogueAnaplastic Lymphoma Kinase (ALK)Leu1122, Val1130, Ala1148, Leu1256Hydrophobic mdpi.com
4-hydroxyquinoline derivativeEGFR Tyrosine Kinase(Not specified)Hydrogen Bond researchgate.net

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics, such as optical switching and data storage. rsc.org Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new organic molecules. The key to NLO activity in organic compounds is often an extended π-conjugated system that can be easily polarized by an electric field. The quinolinone core of this compound provides such a system.

Theoretical studies on novel quinolinone derivatives have shown their potential as third-order NLO materials. mdpi.comsemanticscholar.org These calculations are typically performed using specific functionals and basis sets, such as CAM-B3LYP/6-311++G(d,p), which has proven accurate for NLO properties. mdpi.comsemanticscholar.orgnih.gov

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The NLO response of a molecule is quantified by several key parameters that can be calculated computationally:

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It relates to the linear optical properties of a material.

Hyperpolarizability (β and γ): These terms quantify the nonlinear response of the molecule. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation, while the second hyperpolarizability (γ) governs third-order NLO effects.

Computational studies on related quinolinone and quinolinium compounds have successfully calculated these parameters. For a novel quinolinone derivative (QBCP), DFT calculations yielded significant values for hyperpolarizability, indicating its promise as an NLO material. mdpi.comsemanticscholar.orgnih.gov Another study on quinolinium 4-aminobenzoate (B8803810) also used DFT to investigate these NLO parameters, supporting experimental findings. nasc.ac.in

The following table presents example computational data for a related quinolinone derivative, illustrating the typical results from such an analysis.

ParameterSymbolCalculated Value (a.u.) for QBCP*Reference
Dipole Momentµ4.09 mdpi.comsemanticscholar.org
Mean Linear Polarizability<α>473.08 mdpi.comsemanticscholar.org
Mean Second Hyperpolarizability<γ>4.33 x 10⁵ mdpi.comsemanticscholar.org

*Values are for the (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP) compound, as specific data for this compound is not available.

Potential Applications in Advanced Materials Science and Catalysis Non Biological Focus

Utilization as a Building Block in Complex Organic Molecule Synthesis

The quinolinone scaffold is a versatile foundation for the construction of more intricate molecular architectures. The specific structure of 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one offers several reactive sites that can be exploited for further chemical modifications. The hydroxyl group, the N-ethyl group, and the phenyl ring can all be functionalized, allowing this compound to serve as a valuable precursor or intermediate in multi-step syntheses.

Research on analogous compounds demonstrates the synthetic utility of the quinolinone core. For instance, the related compound 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one has been utilized as a starting material for preparing 3-bromo and 3-chloro derivatives. These halogenated intermediates can then undergo nucleophilic substitution reactions to introduce a wide variety of other functional groups. Similarly, other quinolinone derivatives have been used to synthesize complex carboxamides and hybrid molecules by reacting the core structure with various amines or acids longdom.org. The synthesis of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one derivatives further illustrates how the core can be modified to build more complex structures mdpi.com. This established reactivity suggests that this compound can be similarly employed as a foundational building block for creating novel and complex organic molecules for various applications in materials science.

Exploration in Advanced Materials with Enhanced Properties

The incorporation of rigid, aromatic heterocyclic structures like quinolinones into polymer backbones is a known strategy for developing advanced materials with superior thermal and mechanical properties. Aromatic polyimides, for example, are renowned for their high thermal stability, chemical resistance, and robust mechanical properties, making them suitable for applications in aerospace and microelectronics fudan.edu.cnmit.eduvt.edu.

The introduction of quinolinone moieties into a polymer can significantly enhance its mechanical strength. A study involving a polymethacrylate polymer demonstrated a threefold increase in its elastic modulus, from 42 ± 2 MPa to 133 ± 10 MPa, after incorporating quinolinone pendant groups. This mechanical enhancement is attributed to the π–π stacking interactions between the aromatic quinolinone units, which induce localized crystalline domains within the polymer matrix acs.org.

Furthermore, polymers derived from related heterocyclic structures exhibit excellent thermal stability. A thermoset created from 8-hydroxyquinoline, for instance, shows a high glass transition temperature (Tg) of 201 °C and a 5% weight decomposition temperature (Td5) of 307 °C, with a high char yield of 42%, classifying it as a self-extinguishing material with low flammability mdpi.com. Given these precedents, this compound is a promising candidate for use as a monomer or additive in the creation of high-performance polymers with enhanced thermal stability and mechanical robustness.

Table 1: Comparison of Mechanical Properties of Polymers This table is interactive. Click on the headers to sort the data.

Polymer Elastic Modulus (MPa) Key Structural Feature Reference
Poly(ethylhexyl methacrylate) (PEHMA) 42 ± 2 Standard methacrylate backbone acs.org
PQM 133 ± 10 Contains quinolinone pendant groups acs.org

Role in Catalytic Systems

Quinoline (B57606) derivatives have demonstrated significant potential in the field of catalysis, particularly as ligands that can coordinate with metal centers to form active catalysts. The structure of this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it well-suited to act as a chelating ligand for various transition metals.

The efficacy of quinoline-based ligands has been demonstrated in oxidation catalysis. Studies have shown that complexes formed between various quinoline derivatives and copper (II) salts can effectively catalyze the oxidation of catechol to o-quinone fudan.edu.cn. The rate and efficiency of this catalytic reaction are dependent on the specific chemical structure of the quinoline ligand and the nature of the copper salt used, indicating that the ligand plays a crucial role in the catalytic cycle fudan.edu.cn. This suggests that this compound could be used to form novel metal complexes. By tuning the electronic and steric properties through its ethyl and phenyl substituents, it may be possible to develop catalysts with tailored activity and selectivity for specific organic transformations.

Analytical Chemistry Applications

The quinolinone core is a known fluorophore, and its derivatives are increasingly being explored for applications in analytical chemistry, such as in the development of fluorescent probes and sensors. These molecules can exhibit changes in their fluorescence properties—such as intensity, wavelength, quantum yield, and lifetime—in response to changes in their local environment or upon binding to a specific analyte.

For example, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and studied as fluorescent probes mdpi.com. When these probes form a host-guest complex with a macrocycle like cucurbit upenn.eduuril (CB7), their photophysical properties are dramatically enhanced. One such derivative, DQ2, showed an exceptional 18-fold increase in its fluorescence quantum yield (from 0.03 to 0.54) upon complexation mdpi.com. This significant change in fluorescence makes such compounds highly suitable for use in indicator displacement assays (IDAs), where the displacement of the fluorescent probe by a target analyte results in a measurable change in the fluorescence signal mdpi.com. The inherent fluorescence of the quinolinone scaffold in this compound provides a strong basis for its potential development into novel fluorescent probes for detecting a variety of ions and small molecules.

Table 2: Photophysical Properties of a Quinolinone-Based Fluorescent Probe (DQ2) This table is interactive. Click on the headers to sort the data.

Condition Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (φf) Reference
DQ2 alone 410 500 0.03 mdpi.com

Future Research Directions and Concluding Remarks

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The classical syntheses of quinolinone cores, such as the Conrad-Limpach and Gould-Jacobs reactions, often require harsh conditions, high temperatures, and produce significant waste. mdpi.com The future of synthesizing 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one and its derivatives lies in the development of green and sustainable chemical processes. acs.org Research is increasingly focused on methodologies that enhance atom economy, reduce energy consumption, and utilize environmentally benign reagents and catalysts.

Key future directions include:

Catalyst Innovation: Shifting from expensive and often toxic heavy metal catalysts like palladium to more abundant and cheaper metals such as copper. organic-chemistry.org Recent studies have demonstrated copper-catalyzed cyclization reactions for quinolone synthesis, offering a more sustainable alternative. rsc.org

Green Oxidants and Solvents: Employing molecular oxygen (from air) as a green oxidant and using water or other eco-friendly solvents to replace hazardous organic solvents. organic-chemistry.org

Energy-Efficient Methods: Exploring microwave-assisted synthesis and other non-conventional energy sources to shorten reaction times and reduce energy consumption compared to traditional thermal heating. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinolinone Synthesis

Feature Classical Methods (e.g., Gould-Jacobs) Future Sustainable Methods
Catalyst Often requires strong acids/bases Earth-abundant metals (Cu), organocatalysts
Conditions High temperatures, long reaction times Milder conditions, microwave assistance
Solvents High-boiling point organic solvents Green solvents (water, ethanol) or solvent-free
Efficiency Multi-step, lower atom economy One-pot, tandem reactions, high atom economy
Waste Significant byproduct and solvent waste Minimal waste, recyclable catalysts

In-Depth Mechanistic Elucidation of Biological Activities at the Molecular Level

While the broader quinolone class is known for antibacterial and anticancer activities, the precise molecular interactions of this compound are not fully characterized. nih.govpreprints.org Future research must move beyond preliminary activity screening to a deep, mechanistic understanding at the molecular level.

Promising avenues of investigation include:

Target Identification and Validation: For its potential anticancer effects, research should aim to identify specific protein targets. While general mechanisms for quinolinones involve inhibiting enzymes like topoisomerase, the specific isoform or alternative targets for this particular derivative need to be pinpointed using techniques like proteomics and chemical biology probes. nih.gov

Structural Biology: Determining the co-crystal structure of the compound with its biological target (e.g., an enzyme or receptor) through X-ray crystallography or cryo-electron microscopy. This would provide invaluable, atomic-level insights into the binding mode and the specific interactions that govern its activity, confirming, for example, the role of the hydroxyl and phenyl groups in receptor binding. acs.org

Pathway Analysis: Investigating the downstream effects of target engagement. For instance, if the compound induces apoptosis in cancer cells, future studies should delineate the specific signaling cascades involved (e.g., intrinsic vs. extrinsic apoptotic pathways) and its effect on the cell cycle. mdpi.com

Rational Design of New Derivatives with Tuned Properties Based on Computational Insights

The core structure of this compound serves as an excellent scaffold for modification. Future drug discovery efforts will heavily rely on computational chemistry to guide the synthesis of new derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. nih.gov

Future computational strategies will involve:

Advanced 3D-QSAR and Pharmacophore Modeling: Developing robust quantitative structure-activity relationship (QSAR) models based on a larger and more diverse set of quinolinone analogs. nih.gov These models can identify key structural features essential for activity and predict the potency of novel, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: Using MD simulations to understand the dynamic behavior of the ligand-receptor complex over time. This can reveal key conformational changes and stable binding poses that are not apparent from static docking studies, providing a more realistic view of the interaction. nih.gov

In Silico ADMET Prediction: Integrating absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction early in the design phase. This allows for the early deselection of candidates with unfavorable properties (e.g., poor bioavailability, high toxicity), saving significant time and resources. nih.gov By modifying substituents on the phenyl ring or the N-ethyl group, researchers can tune properties like solubility and metabolic stability.

Exploration of Additional Niche Applications in Chemical Sciences

While the primary focus for quinolinones has been medicinal, their unique chemical structures suggest potential in other areas of chemical science. Future research should explore these untapped applications.

Potential niche areas include:

Materials Science: Investigating the photophysical properties of the compound and its derivatives. The conjugated π-system of the quinolinone ring suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes and sensors. mdpi.com Integrated theoretical and experimental studies on related quinolinic systems have already shown their potential as electrochromic materials. mdpi.comnih.gov

Agrochemicals: Exploring the potential of this compound derivatives as next-generation pesticides, herbicides, or plant growth regulators. The quinoline (B57606) scaffold is present in molecules with known agricultural applications, and novel derivatives could offer new modes of action or improved environmental safety profiles. nih.gov

Catalysis: Designing derivatives that can act as ligands for transition metal catalysts. The heterocyclic structure could coordinate with metal centers, influencing the selectivity and efficiency of catalytic transformations.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most profound advances will come from a synergistic approach that tightly integrates computational and experimental methods. This iterative cycle, where theoretical predictions guide experimental work and experimental results refine theoretical models, will accelerate the development of this compound-based technologies.

This integrated approach involves:

Prediction-Driven Synthesis: Using computational models to predict a small number of highly promising derivatives for a specific application, which are then synthesized and tested. nih.gov

Experimental Validation of Models: Using experimental data from biological assays or material characterization to validate and improve the accuracy of computational predictions. For example, experimentally determined binding affinities can be used to refine QSAR models. nih.gov

Rationalizing Experimental Observations: Employing theoretical calculations, such as Density Functional Theory (DFT), to explain experimental outcomes, such as unexpected reaction products or spectroscopic properties. mdpi.com This deepens the fundamental understanding of the molecule's behavior.

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound, transforming it from a promising scaffold into a source of novel drugs, materials, and other valuable chemical entities.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Ethyl-2-hydroxy-3-phenylquinolin-4-one?

The synthesis typically involves acid- or base-catalyzed cyclization of substituted 2-aminophenyl precursors. For example, Claisen-Schmidt condensation followed by intramolecular cyclization under reflux conditions (e.g., using ethanol or acetic acid as solvent) is widely used. Microwave-assisted synthesis with catalysts like indium(III) chloride (20 mol%) can enhance reaction efficiency, reducing time from hours to minutes while achieving yields >60% . Key steps include temperature control (80–120°C) and purification via recrystallization (e.g., CH₂Cl₂/di-isopropylether mixtures) .

Q. How is the molecular structure of this compound validated experimentally?

Spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H NMR reveals characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.5 ppm for CH₂), and hydroxyl proton (broad singlet at δ 12–14 ppm). 13C^{13}C NMR confirms carbonyl (C=O at δ 175–185 ppm) and quinoline ring carbons .
  • X-ray crystallography : Software suites like SHELXL (for refinement) and WinGX (for data processing) resolve bond lengths (e.g., C=O at 1.22 Å) and torsion angles (e.g., C9–O1–C8–C11 = 178.3°), confirming planarity of the quinolinone core .

Q. Which software tools are essential for crystallographic analysis of this compound?

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution data, handling anisotropic displacement parameters and hydrogen bonding networks .
  • WinGX : Integrates data processing (e.g., COLLECT, HKL-3000) and visualization (ORTEP for displacement ellipsoids). DIAMOND generates crystal packing diagrams, highlighting π-π interactions (centroid distances ~3.9–4.1 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from twinning or disordered solvent molecules. Strategies include:

  • Multi-solution refinement : Use SHELXD for phase problem resolution and SHELXE for density modification .
  • Validation tools : Check R-factor convergence (target: <5%), ADDSYM for missed symmetry, and PLATON to detect voids or solvent regions .
    Example: A study on a related quinolinone resolved C–H···O hydrogen bond ambiguities by comparing SHELXL-refined H-atom positions with DFT-optimized geometries .

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

  • DFT/B3LYP : Optimizes molecular geometry (6-31G(d) basis set) and calculates HOMO-LUMO gaps (~4.5 eV) to assess reactivity .
  • Vibrational analysis : Matches computed IR frequencies (scaled by 0.961) with experimental spectra to validate modes like O–H stretching (3200–3500 cm⁻¹) .
  • Thermodynamic properties : Gibbs free energy (ΔG) and enthalpy (ΔH) are derived via frequency calculations at 298 K, revealing stability trends for tautomeric forms .

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

  • Hydrogen bonding : O–H···O interactions (D···A = 2.65 Å, angle = 156°) stabilize crystal packing, affecting solubility and melting points .
  • π-π stacking : Quinolone and phenyl rings form offset stacks (centroid distance: 3.94 Å), enhancing solid-state luminescence and thermal stability .
  • C–H···π interactions : Contribute to layer formation in the crystal lattice, as observed in related dihydroquinolin-4-ones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.